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Compound of Interest

Compound Name: Tridocosyl phosphite

Cat. No.: B12642268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tridocosyl phosphite (also known as trilauryl phosphite), a trialkyl phosphite with the chemical

formula C₃₆H₇₅O₃P. The information presented herein is essential for the characterization and

quality control of this compound in research and development settings. This guide covers

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with detailed experimental protocols and a workflow for spectroscopic analysis.

Molecular and Spectroscopic Overview
Tridocosyl phosphite is an organic compound with a molecular weight of approximately 587.0

g/mol and an exact mass of 586.545383 g/mol . Spectroscopic techniques are crucial for

confirming its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tridocosyl phosphite by

providing information about the chemical environment of hydrogen (¹H), carbon (¹³C), and

phosphorus (³¹P) nuclei.
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Nucleus
Chemical Shift (δ)

ppm (Predicted)
Multiplicity Assignment

¹H NMR ~3.9 - 4.1 Multiplet O-CH₂-CH₂-

~1.6 - 1.7 Multiplet O-CH₂-CH₂-

~1.2 - 1.4 Broad Multiplet -(CH₂)₉-

~0.8 - 0.9 Triplet -CH₃

¹³C NMR ~63 - 65 Doublet CH₂-O-P

~32 Singlet O-CH₂-CH₂-

~29 - 30 Multiple Singlets -(CH₂)₈-

~25 - 26 Singlet -CH₂-CH₂-CH₃

~22 - 23 Singlet -CH₂-CH₃

~14 Singlet -CH₃

³¹P NMR ~138 - 141 Singlet (RO)₃P

Note: The chemical shifts are predicted based on typical values for long-chain trialkyl

phosphites and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Due to the waxy or viscous nature of tridocosyl phosphite, it should be dissolved in a

suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆).

Prepare a solution of approximately 10-20 mg of the sample in 0.6-0.7 mL of the

deuterated solvent in a clean, dry 5 mm NMR tube.[1][2]

If the sample is highly viscous, gentle warming to 50-60°C can facilitate dissolution and

handling.[3]
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For viscous samples, centrifugation can be used to bring the material to the bottom of the

tube and remove air bubbles.[3][4]

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64, depending on the sample concentration.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Reference: CDCl₃ at 77.16 ppm.

Instrument Parameters (³¹P NMR):

Spectrometer: 162 MHz or higher.

Solvent: CDCl₃.

Temperature: 298 K.
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Pulse Sequence: Proton-decoupled single-pulse experiment.

Number of Scans: 64-256.

Reference: 85% H₃PO₄ (external standard) at 0.00 ppm.[5]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in tridocosyl phosphite by measuring

the absorption of infrared radiation.

Data Presentation
Wavenumber (cm⁻¹)

(Predicted)
Intensity Assignment

2955 - 2965 Strong
C-H stretch (asymmetric, -

CH₃)

2915 - 2925 Strong
C-H stretch (asymmetric, -

CH₂)

2850 - 2860 Strong C-H stretch (symmetric, -CH₂)

1460 - 1470 Medium C-H bend (-CH₂ scissoring)

1020 - 1050 Strong, Broad P-O-C stretch

850 - 880 Medium P-O stretch

720 - 730 Weak -(CH₂)n- rock (n ≥ 4)

Note: The wavenumbers are predicted based on characteristic absorptions for long-chain

trialkyl phosphites and may vary slightly.

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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Given that tridocosyl phosphite is a waxy solid at room temperature, ATR is a suitable

technique as it requires minimal sample preparation.

Place a small amount of the sample directly onto the ATR crystal.

Apply gentle pressure with the built-in clamp to ensure good contact between the sample

and the crystal.

Instrument Parameters (FTIR-ATR):

Spectrometer: A standard FTIR spectrometer equipped with a diamond or germanium ATR

accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically sufficient.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before running the sample.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of tridocosyl phosphite, which aids in confirming its identity and structure. Electron Ionization

(EI) is a common technique for the analysis of volatile and thermally stable organic compounds.

[6][7]
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m/z (Predicted) Relative Intensity Assignment

586.5 Low [M]⁺ (Molecular Ion)

417.4 Medium [M - C₁₂H₂₅]⁺

401.4 High [M - OC₁₂H₂₅]⁺

169.1 Variable [P(OC₁₂H₂₅)]⁺

57.1 High
[C₄H₉]⁺ (from alkyl chain

fragmentation)

Note: The fragmentation pattern is predicted based on the general behavior of long-chain

trialkyl phosphites under electron ionization. The relative intensities can vary based on the

instrument and conditions.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction:

The sample can be introduced via a direct insertion probe or, if sufficiently volatile and

thermally stable, through a gas chromatograph (GC-MS).

For direct insertion, a small amount of the sample is placed in a capillary tube at the end of

the probe.

Instrument Parameters (EI-MS):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.[6]

Ion Source Temperature: 200-250 °C.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Mass Range: m/z 50 - 700.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

compound like tridocosyl phosphite.

A generalized workflow for the spectroscopic analysis of tridocosyl phosphite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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